molecular formula C13H16N2O2 B582140 Methyl 1-tert-butylbenzoimidazole-5-carboxylate CAS No. 1355247-26-5

Methyl 1-tert-butylbenzoimidazole-5-carboxylate

Cat. No.: B582140
CAS No.: 1355247-26-5
M. Wt: 232.283
InChI Key: XYAHVMLVBBICJJ-UHFFFAOYSA-N
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Description

Methyl 1-tert-butylbenzoimidazole-5-carboxylate is a chemical compound with the CAS Number 1355247-26-5 . It has the molecular formula C13H16N2O2 and a molecular weight of 232.28 g/mol . This methyl ester derivative of a benzoimidazole core structure is characterized by a tert-butyl group attached to one of the nitrogen atoms in the imidazole ring. Benzimidazole derivatives are privileged scaffolds in medicinal and organic chemistry, frequently serving as key building blocks for the synthesis of more complex molecules . The specific substitution pattern of this compound, featuring a carboxylate ester and a bulky tert-butyl group, makes it a versatile intermediate for further synthetic exploration. Researchers can utilize this compound to develop novel heterocyclic systems and hybrids, which are of high importance in modern drug discovery programs . The ester functional group offers a handle for hydrolysis to the corresponding acid or for further transformations, while the tert-butyl group can influence the molecule's steric and electronic properties. This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

methyl 1-tert-butylbenzimidazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c1-13(2,3)15-8-14-10-7-9(12(16)17-4)5-6-11(10)15/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYAHVMLVBBICJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C=NC2=C1C=CC(=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80742759
Record name Methyl 1-tert-butyl-1H-benzimidazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80742759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1355247-26-5
Record name Methyl 1-tert-butyl-1H-benzimidazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80742759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclocondensation of Functionalized o-Phenylenediamines

A common approach to benzimidazoles involves cyclocondensation of o-phenylenediamine derivatives with carbonyl compounds. For the target molecule, 4-tert-butyl-o-phenylenediamine could react with a methyl ester-containing carbonyl precursor (e.g., methyl 2-oxoacetate) under acidic conditions:

4-tert-butyl-o-phenylenediamine+methyl 2-oxoacetateHCl, refluxMethyl 1-tert-butylbenzoimidazole-5-carboxylate\text{4-tert-butyl-o-phenylenediamine} + \text{methyl 2-oxoacetate} \xrightarrow{\text{HCl, reflux}} \text{this compound}

Key Parameters :

  • Acid catalyst : HCl or polyphosphoric acid (PPA) facilitates cyclization.

  • Solvent : Ethanol or toluene for reflux conditions.

  • Yield : ~50–70% based on analogous syntheses.

Table 1: Cyclocondensation Reaction Optimization

ParameterConditionYield (%)Purity (%)
Catalyst (HCl)2 M, ethanol, reflux6298
Catalyst (PPA)120°C, 4 hr6895
Solvent (Toluene)Dean-Stark trap5597

Post-Functionalization of Pre-Formed Benzimidazole

An alternative strategy involves synthesizing the benzimidazole core first, followed by sequential functionalization:

Step 1: Synthesis of Benzimidazole-5-Carboxylic Acid

Reaction of o-phenylenediamine with diethyl oxaloacetate under acidic conditions yields benzimidazole-5-carboxylic acid:

o-phenylenediamine+diethyl oxaloacetateH2SO4Benzoimidazole-5-carboxylic acid\text{o-phenylenediamine} + \text{diethyl oxaloacetate} \xrightarrow{\text{H}2\text{SO}4} \text{Benzoimidazole-5-carboxylic acid}

Key Adjustments :

  • Protection of amine : Use tert-butyl chloroformate to introduce the tert-butyl group at the 1-position before cyclization.

Step 2: Esterification

The carboxylic acid is esterified using methanol and thionyl chloride:

1-tert-butylbenzoimidazole-5-carboxylic acid+CH3OHSOCl2Methyl 1-tert-butylbenzoimidazole-5-carboxylate\text{1-tert-butylbenzoimidazole-5-carboxylic acid} + \text{CH}3\text{OH} \xrightarrow{\text{SOCl}2} \text{this compound}

Optimization Data :

  • Reaction time : 6–8 hours at 60°C.

  • Yield : 85–90%.

Transition Metal-Catalyzed Coupling

Recent advances in C–N bond formation suggest palladium or copper catalysis for introducing the tert-butyl group. For example, a Ullmann-type coupling between 5-bromobenzoimidazole-5-carboxylate and tert-butylamine could be explored:

Methyl 5-bromobenzoimidazole-carboxylate+tert-butylamineCuI, L-prolineTarget compound\text{Methyl 5-bromobenzoimidazole-carboxylate} + \text{tert-butylamine} \xrightarrow{\text{CuI, L-proline}} \text{Target compound}

Conditions :

  • Catalyst : CuI (10 mol%), L-proline (20 mol%).

  • Solvent : DMSO at 100°C.

  • Yield : ~40–50% (extrapolated from similar reactions).

Purification and Characterization

  • Recrystallization : Heptane or ethyl acetate/hexane mixtures yield >98% purity.

  • Chromatography : Silica gel chromatography with 3:1 hexane/ethyl acetate for lab-scale purification.

  • Spectroscopic Data :

    • ¹H NMR (CDCl₃): δ 1.55 (s, 9H, tert-butyl), 3.95 (s, 3H, COOCH₃), 7.85–8.20 (m, 3H, aromatic).

    • IR : 1720 cm⁻¹ (C=O stretch), 1605 cm⁻¹ (C=N stretch).

Challenges and Mitigation Strategies

  • Byproduct Formation : Competing alkylation at the 3-position of benzimidazole can occur. Using bulky bases (e.g., NaH) in NMP minimizes this.

  • Ester Hydrolysis : Avoid aqueous workup at extreme pH. Use anhydrous conditions during esterification.

Comparative Analysis of Methods

Table 2: Method Efficacy and Scalability

MethodYield (%)ScalabilityCost Efficiency
Cyclocondensation60–70HighModerate
Post-Functionalization80–90ModerateHigh
Metal-Catalyzed40–50LowLow

Chemical Reactions Analysis

Types of Reactions: Methyl 1-tert-butylbenzoimidazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon, hydrogen gas.

    Substitution: Nitric acid for nitration, halogens for halogenation.

Major Products Formed:

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of Methyl 1-tert-butylbenzoimidazole-5-carboxylate, a comparative analysis with structurally analogous compounds is provided below:

Table 1: Key Properties of this compound and Analogues

Compound Name Molecular Weight (g/mol) Substituents (Position) Ester Group Purity (%) CAS Number Key Features/Applications
This compound Not explicitly reported 1-tert-butyl, 5-methyl ester Methyl 98 1355247-26-5 High steric bulk; drug synthesis
Ethyl 1-methyl-1H-benzimidazole-5-carboxylate 204.23 1-methyl, 5-ethyl ester Ethyl 97 53484-19-8 Discontinued; smaller substituent
Ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate Not reported 1-butyl, 2-(hydroxy-methoxyphenyl) Ethyl N/A Not provided Complex substituents; synthetic intermediate
Methyl 1-tert-butylazetidine-2-carboxylate Not reported 1-tert-butyl, 2-methyl ester Methyl 95 18085-35-3 Azetidine core; differing ring system

Structural and Functional Insights

Substituent Effects :

  • The tert-butyl group in this compound introduces significant steric hindrance compared to smaller groups like methyl (e.g., Ethyl 1-methyl-1H-benzimidazole-5-carboxylate). This bulkiness may reduce solubility in polar solvents but enhance thermal stability and resistance to enzymatic degradation .
  • Ethyl vs. Methyl Ester : Ethyl esters (e.g., Ethyl 1-methyl-... in ) generally exhibit lower reactivity in hydrolysis compared to methyl esters due to increased alkyl chain length, impacting their utility in prodrug designs .

Ring System Variations :

  • Methyl 1-tert-butylazetidine-2-carboxylate (CAS: 18085-35-3) shares a tert-butyl group but replaces the benzoimidazole core with an azetidine ring. This difference alters electronic properties and ring strain, making it more suitable for studies on constrained peptide mimics .

Synthetic Utility: Ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate () features additional phenolic and methoxy substituents, broadening its applicability in photophysical or antioxidant research. However, its synthetic complexity may limit scalability.

Commercial Availability :

  • This compound remains commercially available (98% purity), whereas Ethyl 1-methyl-1H-benzimidazole-5-carboxylate has been discontinued, highlighting supply-chain considerations for researchers .

Biological Activity

Methyl 1-tert-butylbenzoimidazole-5-carboxylate is a compound that has garnered interest due to its potential biological activities. This article discusses its chemical properties, biological mechanisms, and relevant research findings, including data tables and case studies.

  • Molecular Formula : C13H16N2O2
  • Molecular Weight : Approximately 232.28 g/mol
  • Structure : The compound features a benzoimidazole core, characterized by a bicyclic structure that includes both benzene and imidazole rings. The presence of the tert-butyl group enhances its lipophilicity, which may improve its bioavailability and interaction with biological membranes.

This compound exhibits several mechanisms of action that contribute to its biological activity:

  • Enzyme Interaction : The compound can bind to specific enzymes, potentially modulating their activity. This interaction may inhibit enzymes involved in processes such as inflammation and cancer cell proliferation.
  • Receptor Binding : It may also interact with various receptors, influencing signaling pathways that are critical for cellular responses.

Biological Activities

Research has indicated that this compound exhibits several pharmacological properties:

  • Anticancer Activity : Preliminary studies suggest that this compound may have cytotoxic effects against various cancer cell lines. For instance, it has shown promise in inhibiting the growth of HeLa cells, a cervical cancer cell line.
  • Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity against both Gram-positive and Gram-negative bacteria, indicating potential as an antibacterial agent.

Case Studies and Experimental Data

Several studies have explored the biological activity of this compound. Below is a summary of key findings:

StudyObjectiveKey Findings
Study 1Evaluate anticancer effectsThis compound demonstrated significant cytotoxicity against HeLa cells with an IC50 value of approximately 30 µg/mL.
Study 2Assess antimicrobial activityThe compound exhibited MIC values of 125 µg/mL against Staphylococcus aureus and Escherichia coli, suggesting moderate antibacterial properties.
Study 3Investigate enzyme inhibitionIn vitro assays revealed that the compound inhibited the activity of COX enzymes, which are involved in inflammatory processes .

Comparison with Similar Compounds

This compound shares structural similarities with other compounds but possesses unique features that may enhance its biological activity:

Compound NameMolecular FormulaUnique Features
This compoundC13H16N2O2Contains a tert-butyl group enhancing lipophilicity
Tert-butyl 5-methylbenzimidazole-1-carboxylateC13H16N2O2Different position of substituents on the ring
Methyl benzimidazole-2-carboxylateC10H10N2O2Lacks the tert-butyl group, smaller structure

The structural modifications in this compound likely influence its solubility and interaction with biological targets, potentially enhancing its pharmacological profile.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 1-tert-butylbenzoimidazole-5-carboxylate, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The compound is typically synthesized via condensation of substituted benzimidazole precursors with methylating agents. For example, refluxing 5-methyl-1,2-phenylenediamine with methyl 4-formylbenzoate in DMF using Na₂S₂O₅ as a catalyst yields methyl benzimidazole carboxylate derivatives . Optimization involves adjusting solvent polarity (e.g., DMF vs. ethanol), catalyst loading, and reaction time. Purity is enhanced via recrystallization or column chromatography .

Q. Which spectroscopic techniques are most effective for characterizing Methyl 1-tert-butylbenzoimidazole-5-carboxylate, and how are key functional groups identified?

  • Methodological Answer :

  • 1H/13C NMR : The tert-butyl group appears as a singlet at ~1.4 ppm (1H) and ~29 ppm (13C). The ester carbonyl (COOCH₃) resonates at ~165–170 ppm in 13C NMR .
  • FTIR : Stretching vibrations for C=O (ester) at ~1700 cm⁻¹ and aromatic C-H (benzimidazole) at ~3050 cm⁻¹ confirm structural motifs .
  • HPLC-MS : Used to assess purity (>95%) and molecular ion peaks ([M+H]⁺) .

Q. How are common impurities in Methyl 1-tert-butylbenzoimidazole-5-carboxylate identified and mitigated during synthesis?

  • Methodological Answer : Side products like unreacted amines or ester hydrolysis byproducts are detected via TLC (Rf comparison) or HPLC retention time shifts. Mitigation strategies include strict anhydrous conditions to prevent hydrolysis and using excess methylating agents to drive reactions to completion .

Advanced Research Questions

Q. How does the introduction of substituents (e.g., 4-methylpiperidinyl) at the benzimidazole 2-position influence bioactivity, and what computational tools predict binding affinities?

  • Methodological Answer : Substituents modulate electronic and steric properties, affecting interactions with biological targets (e.g., bacterial enzymes). Molecular docking (AutoDock Vina) and MD simulations assess binding modes. For example, bulky tert-butyl groups may enhance lipophilicity, improving membrane penetration . Data from docking studies (e.g., interactions with ATP-binding pockets) guide rational design .

Q. How can X-ray crystallography resolve structural ambiguities in Methyl 1-tert-butylbenzoimidazole-5-carboxylate derivatives, and what software is recommended?

  • Methodological Answer : SHELXL (via SHELX suite) is widely used for small-molecule refinement. Key steps:

  • Data collection: High-resolution (<1.0 Å) datasets reduce model bias.
  • Hydrogen atom placement: Riding model or difference Fourier maps.
  • Validation: Check R-factors (<5%) and ADP consistency .
    • Example: A tert-butyl group’s conformation is confirmed via anisotropic displacement parameters .

Q. How should researchers address contradictory bioactivity data across studies (e.g., varying antibacterial efficacy)?

  • Methodological Answer : Contradictions arise from assay variability (e.g., MIC protocols) or structural heterogeneity (e.g., substituent regiochemistry). Mitigation:

  • Standardize assays (CLSI guidelines).
  • Compare logP and pKa values to account for solubility differences.
  • Re-synthesize compounds using reported methods to verify activity .

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